Oudemansin

Beschreibung

This compound A has been reported in Favolaschia tonkinensis, Mycena, and other organisms with data available.

strong antifungal properties & inhibits respiration in fungi, cells of ascitic form of EHRLICH carcinoma & rat liver mitochondria; structure; biological activity depends on methoxyacrylate moiety

Structure

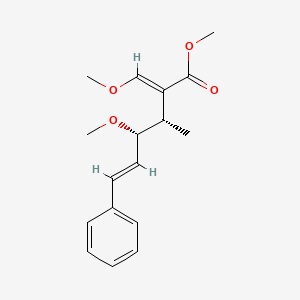

3D Structure

Eigenschaften

IUPAC Name |

methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O4/c1-13(15(12-19-2)17(18)21-4)16(20-3)11-10-14-8-6-5-7-9-14/h5-13,16H,1-4H3/b11-10+,15-12+/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBDENJOXQSLKO-NKAAJRRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C=CC1=CC=CC=C1)OC)C(=COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](/C=C/C1=CC=CC=C1)OC)/C(=C\OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031462 | |

| Record name | Oudemansin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73341-71-6 | |

| Record name | Oudemansin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73341-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oudemansin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073341716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oudemansin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OUDEMANSIN A, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4T7P745Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oudemansin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Physicochemical Properties

Oudemansin A possesses a complex stereostructure that has been elucidated through a combination of spectroscopic methods and single-crystal X-ray analysis.[1][2] The absolute stereochemistry was definitively established through total synthesis.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound A

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₄ | |

| Molar Mass | 290.359 g·mol⁻¹ | |

| IUPAC Name | Methyl (2E,3S,4R,5E)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate | |

| CAS Number | 73341-71-6 | |

| SMILES | C--INVALID-LINK--OC">C@H/C(=C\OC)/C(=O)OC | |

| ¹H NMR (CDCl₃) | Detailed data not available in search results. | |

| ¹³C NMR (CDCl₃) | Detailed data not available in search results. | |

| Melting Point | Data not available in search results. | |

| Optical Rotation | Data not available in search results. |

Note: While spectroscopic methods were crucial for structure elucidation, specific spectral data for this compound A is not provided in the reviewed literature.

Stereochemistry

The core of this compound A's structure features two contiguous stereocenters at the C9 and C10 positions. The absolute configuration has been determined to be (9S, 10S). This was unequivocally confirmed by the total synthesis of (-)-oudemansin A. The molecule also contains two double bonds with E geometry.

Caption: Stereochemical features of this compound A.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and total synthesis of this compound A are not available in the provided search results. However, this section outlines the general methodologies employed based on the available literature.

Isolation from Oudemansiella mucida

This compound A is a secondary metabolite produced by the basidiomycete fungus Oudemansiella mucida. The general procedure for isolating natural products from fungal cultures involves fermentation, extraction, and chromatographic purification.

General Protocol for Fungal Metabolite Isolation:

-

Fermentation: Oudemansiella mucida is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites.

-

Extraction: The fungal mycelium and the fermentation broth are separated. The mycelium is typically extracted with an organic solvent such as ethyl acetate or methanol. The broth can also be extracted with an immiscible organic solvent to capture extracellular metabolites.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This often involves:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to separate compounds based on their polarity.

-

Sephadex LH-20 Chromatography: For further purification, particularly to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): As a final step to obtain the pure compound.

-

Caption: General workflow for the isolation of this compound A.

Total Synthesis of (-)-Oudemansin A

The total synthesis of (-)-Oudemansin A was crucial for confirming its absolute stereochemistry. While the specific, detailed protocol is not available in the search results, the general strategies for synthesizing strobilurin-type molecules often involve the stereoselective construction of the chiral centers and the formation of the β-methoxyacrylate moiety.

Key Synthetic Steps in Strobilurin Synthesis (Representative):

-

Asymmetric Aldol Reactions: To establish the desired stereochemistry at the C9 and C10 positions.

-

Horner-Wadsworth-Emmons Reaction: To construct the (E)-double bond of the β-methoxyacrylate system.

-

Wittig-type Reactions: For the formation of other carbon-carbon double bonds.

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

X-ray Crystallography

The relative configuration of this compound was initially determined by single-crystal X-ray crystallography. This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

General Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

Mechanism of Action

This compound A, like other strobilurins, exhibits its antifungal activity by inhibiting mitochondrial respiration. Specifically, it targets the Quinone outside (Qo) binding site of the cytochrome bc₁ complex (Complex III) in the electron transport chain. This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting ATP synthesis and leading to fungal cell death.

References

Oudemansin Biosynthesis in Basidiomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Oudemansins, a class of antifungal polyketides produced by Basidiomycete fungi. Given the structural and biosynthetic similarities, this guide extensively references the well-characterized strobilurin pathway as a model for understanding Oudemansin synthesis. Oudemansins, like strobilurins, are potent inhibitors of mitochondrial respiration, making their biosynthetic machinery a subject of significant interest for the development of novel antifungal agents and for bioengineering applications.

Overview of the this compound Biosynthetic Pathway

Oudemansins are structurally complex polyketides, and their biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC). These clusters encode a suite of enzymes that work in a coordinated fashion to assemble and modify the polyketide backbone. The core of this machinery is a Type I Polyketide Synthase (PKS), a large, multifunctional enzyme that iteratively condenses small carboxylic acid units to build the carbon skeleton of the molecule. Following the synthesis of the polyketide chain, a series of tailoring enzymes, including oxygenases and methyltransferases, modify the intermediate to yield the final this compound product.

Based on extensive studies of the closely related strobilurin biosynthesis, the pathway for this compound A is proposed to commence with a benzoyl-CoA starter unit, followed by chain extension and a series of modifications. A key step in the formation of the characteristic β-methoxyacrylate toxophore is believed to involve an oxidative rearrangement.

The this compound Biosynthetic Gene Cluster (A Model Based on Strobilurin BGC)

While the complete this compound BGC from a producer such as Oudemansiella mucida has not been fully elucidated in the available literature, the gene cluster for the closely related strobilurins provides a robust predictive model. The strobilurin BGC contains genes encoding the core PKS, as well as a variety of tailoring enzymes essential for the final structure.

Table 1: Key Enzymes in the Proposed this compound Biosynthesis Pathway (based on the Strobilurin Model)

| Gene (Strobilurin Model) | Enzyme Type | Proposed Function in this compound Biosynthesis |

| str1 | Polyketide Synthase (PKS) | Synthesis of the polyketide backbone from a benzoyl-CoA starter unit and malonyl-CoA extender units. |

| str9 | FAD-dependent Oxygenase | Catalyzes the key oxidative rearrangement to form the β-methoxyacrylate toxophore. |

| str2 | O-Methyltransferase | Methylation of the carboxylic acid moiety of the β-methoxyacrylate group. |

| str3 | O-Methyltransferase | Methylation of a hydroxyl group on the polyketide backbone to form the characteristic methoxy group of this compound A. This is a key differentiating step from strobilurin A biosynthesis. |

| Additional Enzymes | P450 Monooxygenases, etc. | May be involved in other hydroxylation or tailoring steps depending on the specific this compound analogue. |

Proposed Biosynthetic Pathway of this compound A

The following pathway is a hypothesized sequence of events based on the characterized strobilurin biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound A.

Quantitative Data

Quantitative data for the this compound biosynthetic pathway is not extensively available in the public domain. However, studies on the heterologous production of related strobilurins in Aspergillus oryzae have reported titers of strobilurin-related metabolites exceeding 100 mg/L. This demonstrates the potential for significant production levels through metabolic engineering and optimized fermentation conditions. Further research is required to determine the specific enzyme kinetics and precursor flux within the native this compound-producing organisms.

Table 2: Potential Areas for Quantitative Analysis in this compound Biosynthesis

| Parameter | Description | Potential Impact on Yield |

| PKS Activity | Rate of polyketide chain assembly. | A primary determinant of overall pathway flux. |

| Precursor Supply | Availability of benzoyl-CoA and malonyl-CoA. | Can be a significant bottleneck in production. |

| Tailoring Enzyme Kinetics | Efficiency of oxygenases and methyltransferases. | Inefficient tailoring can lead to the accumulation of intermediates and reduced final product yield. |

| Gene Expression Levels | Transcriptional activity of the BGC genes. | Regulation of gene expression directly controls enzyme availability. |

Experimental Protocols

The elucidation of polyketide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Identification and Characterization of the this compound BGC

A common workflow for identifying and characterizing a biosynthetic gene cluster is outlined below.

A Technical Guide to the Mechanism of Action of Oudemansin on Mitochondrial Complex III

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oudemansin is a potent and specific inhibitor of the mitochondrial electron transport chain, exerting its effect by binding to the cytochrome bc₁ complex, also known as Complex III. As a member of the β-methoxyacrylate (strobilurin) class of antifungals, its mechanism has been a subject of significant study. This compound targets the Qₒ (quinone oxidation) site of Complex III, effectively blocking the bifurcation of electrons that is central to the Q-cycle. This inhibition halts proton translocation across the inner mitochondrial membrane, collapses the mitochondrial membrane potential, and ceases ATP synthesis, ultimately leading to cellular respiratory arrest. This document provides a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

The Q-Cycle and the Role of Complex III

Mitochondrial Complex III is a critical enzyme in oxidative phosphorylation. It catalyzes the transfer of electrons from ubiquinol (QH₂) to cytochrome c. This process is coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton-motive force that drives ATP synthesis.[1] The catalytic core of this process is the Q-cycle, which involves two distinct quinone-binding sites within the cytochrome b subunit: the Qₒ (outside) site and the Qᵢ (inside) site.[2]

In the first half of the cycle, a molecule of QH₂ binds to the Qₒ site and is oxidized. Its two electrons are bifurcated:

-

One electron is transferred to the high-potential Rieske iron-sulfur protein (FeS), then to cytochrome c₁, and finally to cytochrome c.[3]

-

The second electron is transferred across the membrane to the low-potential heme bL and then to heme bH at the Qᵢ site, where it partially reduces a bound ubiquinone (Q) to a stable semiquinone radical (SQ).

In the second half, a second molecule of QH₂ is oxidized at the Qₒ site, releasing another electron to cytochrome c and a second electron to fully reduce the semiquinone at the Qᵢ site to QH₂. This newly formed QH₂ is then released back into the quinone pool. The net result is the oxidation of one QH₂, the reduction of two cytochrome c molecules, and the translocation of four protons.

Mechanism of Action of this compound

This compound functions as a classic Qₒ site inhibitor. Its mechanism is characterized by the following key events:

-

Binding to the Qₒ Site: this compound binds to a pocket on the cytochrome b subunit that constitutes the Qₒ site.[4] This binding is competitive with the natural substrate, ubiquinol.

-

Inhibition of Ubiquinol Oxidation: By occupying the Qₒ site, this compound physically prevents the binding and subsequent oxidation of ubiquinol. This action is the primary inhibitory step.

-

Disruption of the Q-Cycle: The inability to oxidize ubiquinol halts the entire Q-cycle. Electron transfer to both the Rieske iron-sulfur protein and the Qᵢ site is blocked.

-

Cessation of Respiration: This blockage leads to a complete shutdown of the electron flow from Complex I and II to Complex IV, inhibiting overall mitochondrial respiration.[5]

-

Increased ROS Production: The blockage of electron flow can cause a backup of electrons upstream, leading to the formation of reactive oxygen species (ROS), primarily superoxide, as electrons are non-enzymatically transferred to molecular oxygen.

Visualizing the Inhibition Pathway

The following diagram illustrates the normal Q-cycle and the specific point of inhibition by this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial Complex III: An essential component of universal oxygen sensing machinery? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]

Oudemansin: A Technical Deep-Dive into its Antifungal Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

Oudemansin, a naturally occurring β-methoxyacrylate antifungal agent isolated from basidiomycete fungi such as Oudemansiella mucida, has garnered significant interest for its potent inhibitory effects against a wide range of yeasts and filamentous fungi. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation, designed to support further research and development in the field of antifungal therapeutics.

Antifungal Spectrum of Activity of this compound

While extensive quantitative data for purified this compound against a broad spectrum of fungal pathogens is not widely compiled in publicly available literature, research indicates its strong intrinsic antifungal properties. The following table summarizes the reported antifungal activity of an ethyl acetate extract from an Oudemansiella species, providing relative Minimum Inhibitory Concentration (MIC) values that indicate its potential. It is important to note that these values are for a crude extract and the activity of purified this compound is expected to be significantly more potent.

Table 1: Relative Minimum Inhibitory Concentration (MIC) of Oudemansiella sp. Ethyl Acetate Extract against Various Fungi

| Fungal Species | Relative MIC (µg/µl) |

| Cladosporium herbarum | 10 |

| Aspergillus niger | 40 |

| Candida albicans | >40 |

| Candida lipolytica | >40 |

| Saccharomyces cerevisiae | >40 |

Data adapted from a study on the antimicrobial activity of Oudemansiella sp. The values represent the lowest concentration of the extract that inhibited fungal growth.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound belongs to the class of Quinone outside Inhibitors (QoI) fungicides.[1] Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (also known as complex III).[1] By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain leads to a cascade of cellular events, ultimately inhibiting fungal respiration and ATP synthesis, which are essential for fungal growth and survival.

Signaling Pathway of this compound's Antifungal Action

The inhibition of the mitochondrial respiratory chain by this compound triggers a series of downstream cellular stress responses. While the specific signaling cascade directly initiated by this compound is a subject of ongoing research, the general consequences of mitochondrial dysfunction in fungi are known to activate stress-responsive signaling pathways. These pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, are crucial for fungal adaptation to environmental stresses.[2][3] The disruption of cellular energy metabolism and the potential increase in reactive oxygen species (ROS) production due to a dysfunctional electron transport chain are potent triggers for these stress pathways.[2]

References

- 1. This compound A - Wikipedia [en.wikipedia.org]

- 2. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Properties of Oudemansin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oudemansin A, a naturally occurring β-methoxyacrylate derivative isolated from the basidiomycete fungus Oudemansiella mucida, has garnered significant interest in the scientific community for its potent biological activities.[1] Initially recognized for its broad-spectrum antifungal properties, this compound A's mechanism of action as a Quinone outside Inhibitor (QoI) at the cytochrome bc1 complex of the mitochondrial respiratory chain has paved the way for the development of a major class of agricultural fungicides, the strobilurins.[1] Beyond its fungicidal effects, this compound A exhibits cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound in oncology research. This technical guide provides an in-depth overview of the biological properties of this compound A, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study.

Introduction

This compound A is a secondary metabolite produced by the fungus Oudemansiella mucida.[1] Its structure was first elucidated in 1979 and is characterized by a β-methoxyacrylate toxophore, a structural feature shared with the strobilurins.[1] This functional group is crucial for its biological activity. While this compound A itself has not been commercialized due to issues with potency and stability, its discovery was a landmark in the development of synthetic QoI fungicides, which are now widely used in agriculture.[1] Recent research has also highlighted its potential as an anticancer agent, prompting further investigation into its effects on eukaryotic cells.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of action of this compound A is the inhibition of the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain. This multi-subunit enzyme plays a critical role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate the proton motive force for ATP synthesis.

This compound A binds to the Qo (Quinone outside) site of the cytochrome bc1 complex, thereby blocking the oxidation of ubiquinol. This inhibition disrupts the electron transport chain, leading to a cascade of downstream effects:

-

Inhibition of ATP Synthesis: The blockage of electron flow prevents the generation of the proton gradient necessary for ATP production by ATP synthase.

-

Generation of Reactive Oxygen Species (ROS): The interruption of the electron transport chain can lead to the incomplete reduction of oxygen and the formation of superoxide radicals and other reactive oxygen species.

-

Induction of Apoptosis: The disruption of mitochondrial function is a potent trigger for programmed cell death, or apoptosis.

Signaling Pathway: Mitochondrial-Mediated Apoptosis

The inhibition of the cytochrome bc1 complex by this compound A initiates the intrinsic pathway of apoptosis. This signaling cascade is primarily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Quantitative Biological Data

The biological activity of this compound A has been quantified against various fungal strains and cancer cell lines. The following tables summarize the available data.

Table 1: Antifungal Activity of this compound A

| Fungal Species | Assay Type | Value | Reference |

| Various filamentous fungi and yeasts | General Activity | Biologically active | |

| Phytopathogenic fungi | General Activity | Strong inhibition |

Table 2: Cytotoxic Activity of this compound A

| Cell Line | Cancer Type | Assay Type | Value (IC50) | Reference |

| KB | Human oral epidermoid carcinoma | Resazurin microplate assay | 5.48 µg/mL | |

| MCF7 | Human breast adenocarcinoma | Resazurin microplate assay | > 50 µg/mL | |

| Ehrlich carcinoma (ascitic form) | Murine carcinoma | Respiration inhibition | Inhibition observed |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological properties of this compound A.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol is based on the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Fungal isolates

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS)

-

This compound A stock solution (in a suitable solvent like DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a suspension of fungal spores or cells in sterile saline.

-

Adjust the suspension to a standardized concentration (e.g., 1-5 x 106 CFU/mL) using a spectrophotometer or hemocytometer.

-

Dilute the standardized suspension in the broth medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 103 CFU/mL).

-

-

Preparation of this compound A Dilutions:

-

Perform serial twofold dilutions of the this compound A stock solution in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.

-

Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the this compound A dilutions and the growth control well.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the growth control well.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound A that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Experimental Workflow: MIC Determination

Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound A stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound A for a specific duration (e.g., 24, 48, or 72 hours).

-

Include untreated control wells.

-

-

MTT Addition:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of this compound A that causes a 50% reduction in cell viability.

-

Mitochondrial Respiration Assay

This protocol measures the oxygen consumption rate (OCR) in isolated mitochondria to assess the inhibitory effect of this compound A.

Materials:

-

Isolated mitochondria from a suitable source (e.g., rat liver or cultured cells)

-

Respiration buffer

-

Respiratory substrates (e.g., glutamate, malate, succinate)

-

ADP

-

This compound A

-

Other mitochondrial inhibitors (e.g., rotenone, antimycin A, oligomycin) for controls

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

-

Mitochondria Isolation:

-

Isolate mitochondria from tissues or cells using differential centrifugation.

-

-

Respirometer Setup:

-

Calibrate the oxygen electrode of the respirometer according to the manufacturer's instructions.

-

Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

-

Measurement of Basal Respiration (State 2):

-

Add the isolated mitochondria and respiratory substrates (e.g., glutamate and malate for Complex I-linked respiration) to the chamber.

-

Record the basal oxygen consumption rate.

-

-

Measurement of Active Respiration (State 3):

-

Add a known amount of ADP to stimulate ATP synthesis and measure the coupled respiration rate.

-

-

Inhibition with this compound A:

-

Add this compound A to the chamber and record the inhibition of State 3 respiration.

-

-

Control Inhibitor Additions:

-

Sequentially add other known inhibitors of the respiratory chain to confirm the specificity of the assay and to measure different respiratory states.

-

Experimental Workflow: Mitochondrial Respiration Assay

Conclusion and Future Perspectives

This compound A is a pivotal natural product that has significantly impacted our understanding of mitochondrial respiration and has been instrumental in the development of modern fungicides. Its well-defined mechanism of action, centered on the inhibition of the cytochrome bc1 complex, provides a clear rationale for its biological effects. While its direct application as a therapeutic or agricultural agent is limited, this compound A and its analogues continue to be valuable tools for studying mitochondrial biology and the intricate signaling pathways that link mitochondrial dysfunction to cellular fate. The cytotoxic effects of this compound A against cancer cells warrant further investigation, particularly in elucidating the specific downstream signaling events and exploring the potential for developing more potent and stable derivatives with therapeutic potential. Future research should focus on obtaining more comprehensive quantitative data on its antifungal spectrum and delving deeper into the molecular details of its interaction with the cytochrome bc1 complex from different organisms to guide the rational design of novel inhibitors.

References

An In-depth Technical Guide to the Natural Sources of Oudemansin B and Oudemansin X

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudemansins are a class of naturally occurring antifungal compounds that have garnered significant interest in the scientific community due to their potent biological activity. This technical guide focuses on two key members of this family, Oudemansin B and this compound X, providing a comprehensive overview of their natural sources, isolation methodologies, and biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, mycology, and the development of novel therapeutic agents.

Natural Sources of this compound B and this compound X

This compound B and this compound X are secondary metabolites produced by various species of basidiomycete fungi. These compounds are typically isolated from mycelial cultures of these fungi.

This compound B

The primary natural sources of this compound B are fungi belonging to the genus Xerula. Specifically, it has been isolated from:

This compound X

This compound X is produced by the basidiomycete fungus:

-

Oudemansiella radicata

Quantitative Data

The yield of this compound B and this compound X from their natural sources can vary depending on the fungal strain, culture conditions, and extraction methods. The following tables summarize the available quantitative data from the primary literature.

Table 1: Quantitative Yield of this compound B

| Fungal Source | Culture Type | Yield (mg/L of culture medium) | Reference |

| Xerula melanotricha | Submerged Fermentation | 10 | Anke et al., 1983 |

Table 2: Quantitative Yield of this compound X

| Fungal Source | Culture Type | Yield (mg/L of culture medium) | Reference |

| Oudemansiella radicata | Submerged Fermentation | 5-10 | Anke et al., 1990 |

Experimental Protocols

The isolation and purification of this compound B and this compound X from fungal cultures involve a series of chromatographic techniques. The following are detailed methodologies based on the original research by Anke et al.

Fermentation of Producer Organisms

Workflow for Fungal Fermentation

Diagram 1: General workflow for the fermentation of this compound-producing fungi.

Protocol:

-

Inoculum Preparation: A well-grown mycelial culture of the producer strain (Xerula sp. for this compound B or Oudemansiella radicata for this compound X) is used to inoculate the production medium.

-

Culture Medium: A suitable liquid medium, such as Yeast Malt Glucose (YMG) broth (composition: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose), is prepared and sterilized.

-

Fermentation: The inoculated medium is incubated in a shaker flask or a fermenter at a controlled temperature (typically 24°C) with agitation for a period of 14-21 days to allow for the production of the secondary metabolites.

Extraction and Purification of this compound B from Xerula melanotricha

Workflow for this compound B Isolation

Diagram 2: Experimental workflow for the isolation and purification of this compound B.

Protocol:

-

Extraction: The culture broth is extracted with an equal volume of ethyl acetate. The organic phase is collected and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of cyclohexane and ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound B are pooled, concentrated, and further purified by column chromatography on Sephadex LH-20, using methanol as the eluent.

-

Final Purification: The fractions containing pure this compound B are combined and concentrated to yield the final product.

Extraction and Purification of this compound X from Oudemansiella radicata

Workflow for this compound X Isolation

Diagram 3: Experimental workflow for the isolation and purification of this compound X.

Protocol:

-

Extraction: The culture filtrate is extracted with ethyl acetate. The organic layer is separated and evaporated to dryness.

-

Silica Gel Chromatography: The resulting crude extract is chromatographed on a silica gel column using a cyclohexane-ethyl acetate gradient.

-

Preparative HPLC: Fractions containing this compound X are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase (RP-18) column with an acetonitrile-water gradient.

-

Crystallization: The purified this compound X is obtained as a crystalline solid after removal of the solvent.

Spectroscopic Data

The structures of this compound B and this compound X were elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: ¹H NMR Spectroscopic Data for this compound B (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 2.85 | m | |

| H-4 | 4.10 | d | 8.5 |

| H-5 | 6.20 | dd | 15.8, 8.5 |

| H-6 | 6.85 | d | 15.8 |

| 3-CH₃ | 1.15 | d | 7.0 |

| 4-OCH₃ | 3.40 | s | |

| 7-OCH₃ | 3.85 | s | |

| COOCH₃ | 3.75 | s | |

| Aromatic-H | 7.20-7.40 | m |

Table 4: ¹³C NMR Spectroscopic Data for this compound B (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 168.5 |

| C-2 | 108.0 |

| C-3 | 42.1 |

| C-4 | 82.5 |

| C-5 | 125.8 |

| C-6 | 135.2 |

| 3-CH₃ | 15.8 |

| 4-OCH₃ | 57.5 |

| 7-OCH₃ | 61.2 |

| COOCH₃ | 51.8 |

| Aromatic-C | 127.5, 128.4, 129.6, 136.2 |

| Methoxy-C (aromatic) | 55.3 |

| Chloro-C (aromatic) | 133.8 |

Table 5: ¹H NMR Spectroscopic Data for this compound X (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 2.80 | m | |

| H-4 | 4.05 | d | 8.5 |

| H-5 | 6.15 | dd | 15.8, 8.5 |

| H-6 | 6.80 | d | 15.8 |

| 3-CH₃ | 1.12 | d | 7.0 |

| 4-OCH₃ | 3.38 | s | |

| 7-OCH₃ | 3.82 | s | |

| COOCH₃ | 3.72 | s | |

| Aromatic-H | 6.85 (d, 8.5), 7.30 (d, 8.5) | ||

| Aromatic-OCH₃ | 3.80 | s |

Table 6: ¹³C NMR Spectroscopic Data for this compound X (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 168.6 |

| C-2 | 108.2 |

| C-3 | 42.3 |

| C-4 | 82.7 |

| C-5 | 125.5 |

| C-6 | 134.9 |

| 3-CH₃ | 15.9 |

| 4-OCH₃ | 57.6 |

| 7-OCH₃ | 61.3 |

| COOCH₃ | 51.9 |

| Aromatic-C | 114.0, 129.2, 130.8, 159.5 |

| Aromatic-OCH₃ | 55.2 |

Table 7: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |

| This compound B | C₁₈H₂₁ClO₅ | 352.11 | 352 (M+), 321, 293, 221 |

| This compound X | C₁₈H₂₂O₅ | 318.15 | 318 (M+), 287, 259, 187 |

Biosynthetic Pathway

The biosynthesis of oudemansins is closely related to that of strobilurins, involving a polyketide synthase (PKS) pathway. The proposed biosynthetic pathway starts from the amino acid L-phenylalanine.

Proposed Biosynthetic Pathway of Oudemansins

Diagram 4: A simplified proposed biosynthetic pathway for this compound B and this compound X.

The core structure of oudemansins is assembled by a Type I PKS. Subsequent modifications by various "tailoring" enzymes, such as methyltransferases and, in the case of this compound B, a halogenase, lead to the final structures of this compound B and this compound X. The specific genes and enzymes responsible for these transformations in Xerula and Oudemansiella species are still a subject of ongoing research.

Conclusion

This technical guide provides a detailed overview of the natural sources, isolation procedures, and biosynthetic origins of this compound B and this compound X. The structured presentation of quantitative data, experimental protocols, and spectroscopic information aims to facilitate further research and development in the field of natural product-based drug discovery. The provided workflows and biosynthetic pathway diagram offer a clear visual representation of the key processes involved in obtaining and understanding these potent antifungal compounds.

References

- 1. Antibiotics from basidiomycetes. XVIII. Strobilurin C and this compound B, two new antifungal metabolites from Xerula species (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotics from basidiomycetes. XVIII. Strobilurin C and this compound B, two new antifungal metabolites from Xerula species (Agaricales). | Semantic Scholar [semanticscholar.org]

- 3. This compound A - Wikipedia [en.wikipedia.org]

Oudemansin: A Natural Blueprint for Novel Fungicide Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel, effective, and environmentally benign fungicides is a continuous endeavor in agrochemical research. Natural products have historically served as a rich reservoir of inspiration, providing unique chemical scaffolds and novel mechanisms of action. Among these, Oudemansin A, a β-methoxyacrylate antibiotic isolated from the basidiomycete fungus Oudemansiella mucida, stands out as a pivotal lead compound.[1][2] Its discovery and the elucidation of its mode of action have paved the way for the development of one of the most successful classes of modern fungicides, the Quinone outside Inhibitors (QoIs). This technical guide provides a comprehensive overview of this compound's role as a lead compound, its mechanism of action, structure-activity relationships, and the experimental protocols relevant to the development of new antifungal agents based on its scaffold.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound A exerts its potent antifungal activity by targeting the cytochrome bc1 complex (also known as complex III) of the mitochondrial respiratory chain.[3][4][5] This enzyme complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which is essential for ATP synthesis.

This compound A, along with other natural products like the strobilurins, binds to the Qo (Quinone outside) site of the cytochrome bc1 complex. This binding event blocks the oxidation of ubiquinol, thereby inhibiting the electron transport chain. The disruption of this vital process leads to a cessation of ATP production, ultimately resulting in fungal cell death. The β-methoxyacrylic acid substructure is a common feature of this compound and the strobilurins and is critical for their fungicidal activity.

The following diagram illustrates the inhibitory action of this compound on the mitochondrial respiratory chain.

Caption: Inhibition of the Cytochrome bc1 Complex by this compound.

Structure-Activity Relationships and Analogs

The discovery of this compound A spurred intensive research by agrochemical companies, leading to the development of synthetic analogs with improved potency, stability, and spectrum of activity. The core pharmacophore responsible for the antifungal activity is the (E)-β-methoxyacrylate group. Structure-activity relationship (SAR) studies have revealed that modifications to other parts of the this compound molecule can significantly impact its biological activity.

Several natural and semi-synthetic analogs of this compound have been identified and studied:

-

This compound B and this compound X: These are naturally occurring derivatives also isolated from basidiomycete fungi.

-

Northis compound A: A semi-synthetic derivative where the terminal phenyl group of this compound A is replaced by a hydrogen atom.

-

Strobilurins: A closely related class of natural products with the same mechanism of action. The development of synthetic strobilurin analogs, such as azoxystrobin, has been a major success in the fungicide market.

| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| This compound A | Various filamentous fungi and yeasts | General Activity | Strong | |

| Northis compound A | Various fungi | Comparative Activity | Comparable to this compound A | |

| Strobilurin A | Various fungi | General Activity | Strong |

Experimental Protocols

The development of novel fungicides based on the this compound scaffold involves a series of key experiments to assess their efficacy and mechanism of action.

In Vitro Antifungal Susceptibility Testing

A standard method to determine the minimum inhibitory concentration (MIC) of a compound is the broth microdilution assay.

Protocol: Broth Microdilution Assay

-

Preparation of Fungal Inoculum: Fungal spores or mycelial fragments are harvested from fresh cultures and suspended in a suitable broth (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi). The suspension is adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).

-

Compound Preparation: The test compound (e.g., this compound analog) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated at an appropriate temperature (e.g., 25-30°C) for a defined period (e.g., 24-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Cytochrome bc1 Complex Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme.

Protocol: Spectrophotometric Assay of Cytochrome bc1 Activity

-

Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., rat liver, yeast, or the target fungus) by differential centrifugation.

-

Assay Buffer: An appropriate assay buffer is prepared containing phosphate buffer, EDTA, and a substrate for the respiratory chain (e.g., succinate).

-

Enzyme Reaction: The mitochondrial suspension is added to the assay buffer. The reaction is initiated by the addition of ubiquinol and the reduction of cytochrome c is monitored spectrophotometrically at 550 nm.

-

Inhibition Measurement: The assay is performed in the presence and absence of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated by comparing the rate of cytochrome c reduction with and without the inhibitor.

The following diagram outlines a typical workflow for the discovery and evaluation of new fungicide candidates inspired by this compound.

Caption: this compound-based Fungicide Discovery Workflow.

Conclusion

This compound A represents a landmark discovery in the field of fungicide research. Its unique chemical structure and specific mode of action have not only provided a powerful tool for studying mitochondrial respiration but have also served as the blueprint for the development of a multi-billion dollar class of agricultural fungicides. The continued exploration of the this compound scaffold and the application of modern drug discovery techniques hold the promise of developing next-generation fungicides with improved efficacy, enhanced environmental profiles, and novel resistance management solutions. For researchers and professionals in the field, the story of this compound underscores the enduring value of natural products as a source of innovation in the ongoing challenge of global food security.

References

- 1. This compound A - Wikipedia [en.wikipedia.org]

- 2. This compound A - Wikiwand [wikiwand.com]

- 3. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, strobilurin A, strobilurin B and myxothiazol: new inhibitors of the bc1 segment of the respiratory chain with an E-beta-methoxyacrylate system as common structural element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Oudemansin's Blockade of Fungal Spore Germination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oudemansin, a naturally occurring β-methoxyacrylate derivative, and its synthetic analogs, the strobilurin fungicides, represent a critical class of antifungal agents. Their primary mechanism of action involves the inhibition of mitochondrial respiration at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This disruption of the electron transport chain has profound consequences for fungal physiology, most notably the potent inhibition of spore germination, a crucial stage in the fungal life cycle and infection process. This technical guide provides an in-depth analysis of the inhibitory effects of this compound and related strobilurins on fungal spore germination, including quantitative data, detailed experimental methodologies, and an elucidation of the implicated signaling pathways.

Introduction

Fungal spores are remarkably resilient structures that can remain dormant for extended periods before germinating under favorable conditions to initiate mycelial growth and, in the case of pathogenic fungi, host infection. The germination process is a complex, energy-dependent cascade of events involving metabolic activation, synthesis of new cellular components, and morphological changes. Consequently, targeting the energy-generating machinery of the spore presents an effective strategy for antifungal intervention. This compound A, first isolated from the basidiomycete fungus Oudemansiella mucida, and the broader class of strobilurin fungicides, are potent inhibitors of mitochondrial respiration.[1] By binding to the Qo site of cytochrome b, these compounds block electron transport, leading to a collapse of the mitochondrial membrane potential and a severe reduction in ATP synthesis.[1] This energy crisis effectively halts the progression of spore germination.

Quantitative Data: Inhibition of Fungal Spore Germination

While specific quantitative data for this compound A on fungal spore germination is not extensively available in the public domain, a wealth of information exists for structurally and functionally related strobilurin fungicides. These compounds serve as excellent surrogates for understanding the potency of QoI inhibitors. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency in inhibiting a biological process.

| Fungicide (Class) | Fungal Species | EC50 for Spore Germination (µg/mL) | Reference |

| Azoxystrobin (Strobilurin) | Botrytis cinerea | 0.25 - 0.91 (for sensitive isolates) | [2] |

| Azoxystrobin (Strobilurin) | Monilinia fructicola | >100 (for some isolates) | |

| Pyraclostrobin (Strobilurin) | Puccinia triticina | - | [3] |

| Kresoxim-methyl (Strobilurin) | Botrytis cinerea | ~0.1 | [4] |

| Kresoxim-methyl (Strobilurin) | Venturia inaequalis | - | |

| Trifloxystrobin (Strobilurin) | Puccinia triticina | - |

Note: EC50 values can vary significantly depending on the fungal isolate, experimental conditions, and the presence of resistance mechanisms. For instance, some Botrytis cinerea isolates show high levels of resistance to azoxystrobin, with spore germination not being inhibited even at concentrations of 100 µg/mL.

Experimental Protocols: In Vitro Spore Germination Inhibition Assay

The following protocol is adapted from the Fungicide Resistance Action Committee (FRAC) for assessing the inhibition of spore germination by QoI fungicides and is applicable for testing this compound.

Objective: To determine the concentration-dependent inhibitory effect of a test compound (e.g., this compound A) on the germination of fungal spores in vitro.

Materials:

-

Fungal culture with sporulating lesions (e.g., Venturia inaequalis on apple leaves).

-

Sterile deionized water.

-

Sterile cheesecloth.

-

Hemocytometer or other cell counting device.

-

Test compound (e.g., this compound A) stock solution.

-

Sterile 2% water agar.

-

Sterile petri dishes (90 mm).

-

Micropipettes and sterile tips.

-

Incubator (18-20°C).

-

Microscope.

Methodology:

-

Inoculum Preparation:

-

Excise sporulating lesions from the fungal culture.

-

Rinse the lesions with sterile deionized water to harvest conidia.

-

Filter the conidial suspension through four layers of sterile cheesecloth to remove mycelial debris.

-

Determine the conidia concentration using a hemocytometer and adjust to approximately 5 x 10^5 spores/mL with sterile deionized water.

-

-

Preparation of Fungicide-Amended Agar Plates:

-

Prepare serial dilutions of the test compound in sterile deionized water to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

-

Melt the 2% water agar and cool to approximately 50°C.

-

Add the appropriate volume of the test compound dilution to the molten agar to reach the final desired concentration. Mix thoroughly.

-

Pour approximately 20 mL of the fungicide-amended agar into each petri dish.

-

Allow the plates to solidify and store at 6-8°C for up to 4 weeks.

-

-

Inoculation and Incubation:

-

Place 10 µL drops of the prepared conidia suspension onto the surface of the fungicide-amended agar plates.

-

Mark the location of the droplets on the bottom of the petri dish.

-

Incubate the plates in the dark at 18-20°C for 24 hours.

-

-

Assessment of Spore Germination:

-

After the incubation period, examine the spores within the droplets under a microscope.

-

A spore is considered germinated if the germ tube is longer than the spore itself.

-

For each concentration, count a minimum of 100 spores and determine the percentage of germination.

-

Calculate the percentage of inhibition for each concentration relative to the control (0 µg/mL).

-

Signaling Pathways and Mechanism of Action

The inhibition of fungal spore germination by this compound is a direct consequence of its primary mode of action: the disruption of mitochondrial respiration. This energy crisis reverberates through the spore's signaling networks, ultimately arresting the germination process.

The Primary Target: Mitochondrial Respiration

This compound and other strobilurin fungicides are classified as QoI (Quinone outside Inhibitors). They bind to the Qo site of cytochrome b, a key component of Complex III in the mitochondrial electron transport chain. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the electron flow and, consequently, the pumping of protons across the inner mitochondrial membrane. The collapse of the proton gradient prevents the synthesis of ATP by ATP synthase.

Caption: this compound's inhibition of the electron transport chain.

Downstream Effects on Signaling Pathways

The depletion of cellular ATP levels has far-reaching consequences for the signaling pathways that govern spore germination. One of the key pathways implicated is the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling cascade, which is a central regulator of fungal development and virulence.

Mitochondrial function and the cAMP/PKA pathway are intricately linked. While the precise molecular connections are still being fully elucidated, it is understood that cellular energy status, often sensed through ATP levels, can modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. A reduction in ATP levels due to mitochondrial inhibition can lead to decreased adenylyl cyclase activity and, consequently, lower intracellular cAMP concentrations.

Low levels of cAMP prevent the activation of PKA. In its inactive state, PKA cannot phosphorylate its downstream target proteins, which include transcription factors and enzymes essential for initiating the metabolic and structural changes required for germination.

Caption: this compound's impact on the cAMP/PKA signaling pathway.

Conclusion

This compound and the broader class of strobilurin fungicides are highly effective inhibitors of fungal spore germination due to their specific targeting of mitochondrial respiration. By disrupting the electron transport chain and depleting the spore's energy reserves, these compounds effectively halt the intricate signaling and metabolic processes required for the transition from dormancy to active growth. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the precise molecular mechanisms of this compound's action and to develop novel antifungal strategies that target this critical stage of the fungal life cycle. Further research is warranted to obtain more specific quantitative data for this compound A and to fully delineate the downstream signaling cascades affected by QoI-induced energy depletion in fungal spores.

References

A Comprehensive Review of Oudemansins and Strobilurins: From Natural Discovery to Synthetic Fungicides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oudemansins and strobilurins represent a significant class of natural products and their synthetic analogues that have revolutionized agricultural fungal disease management. Their discovery, stemming from basidiomycete fungi, unveiled a novel mode of action: the inhibition of mitochondrial respiration at the cytochrome bc1 complex. This technical guide provides a comprehensive literature review of Oudemansins and strobilurins, detailing their discovery, biosynthesis, and chemical structures. A core focus is placed on their mechanism of action as potent inhibitors of the electron transport chain. This document summarizes quantitative antifungal activity data, presents detailed experimental protocols for key assays, and visualizes the intricate signaling pathways affected by these compounds.

Discovery and Biosynthesis

Natural Origins

Oudemansin A was first isolated from the basidiomycete fungus Oudemansiella mucida[1][2][3]. Subsequently, related compounds such as this compound B and X were discovered in other fungi like Xerula melanotricha and Oudemansiella radicata[4][5]. Strobilurin A, the first of its class, was isolated from the fungus Strobilurus tenacellus. These natural products exhibited potent and broad-spectrum antifungal activity, which spurred further investigation into their mechanism of action and potential applications.

Biosynthetic Pathway

The biosynthesis of strobilurins and Oudemansins proceeds through a polyketide synthase (PKS) pathway. The process is initiated with a benzoyl-CoA starter unit, which is derived from phenylalanine via cinnamic acid. The polyketide chain is then elongated and subsequently undergoes a crucial rearrangement to form the β-methoxyacrylate toxophore, a key structural feature essential for their biological activity. This rearrangement involves an epoxide intermediate and is catalyzed by an FAD-dependent oxygenase. The discovery of these natural products and the elucidation of their biosynthetic pathway paved the way for the development of a new class of synthetic fungicides.

Chemical Structures

The fundamental chemical scaffold of both Oudemansins and strobilurins is the β-methoxyacrylate group. Variations in the side chains attached to this core structure give rise to the diversity of compounds within these families.

Table 1: Chemical Structures of Selected Oudemansins and Strobilurins

| Compound | R1 | R2 | Chemical Formula | Molar Mass ( g/mol ) |

| This compound A | H | H | C₁₇H₂₂O₄ | 290.35 |

| This compound B | OCH₃ | Cl | C₁₈H₂₁ClO₅ | 352.81 |

| This compound X | H | OCH₃ | C₁₈H₂₄O₅ | 320.38 |

| Strobilurin A | H | H | C₁₆H₁₈O₃ | 258.31 |

| Strobilurin B | OCH₃ | Cl | C₁₇H₁₉ClO₄ | 322.78 |

| Strobilurin C | OCH₃ | OCH₃ | C₁₈H₂₂O₅ | 318.36 |

| Strobilurin G | Complex dioxepin terpenoid-derived substituent | H | C₂₆H₃₄O₆ | 442.54 |

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of action for both Oudemansins and strobilurins is the inhibition of mitochondrial respiration by targeting the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.

These compounds are classified as Quinone outside inhibitors (QoIs) because they bind to the Qo site on cytochrome b, a key subunit of the cytochrome bc1 complex. This binding event physically obstructs the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c1. The disruption of the Q-cycle effectively halts the proton pumping across the inner mitochondrial membrane, which is essential for generating the proton motive force required for ATP synthesis. The ultimate consequence of this inhibition is a depletion of cellular ATP, leading to the cessation of vital cellular processes and ultimately, fungal cell death.

Caption: Mitochondrial electron transport chain and the inhibitory action of Oudemansins and strobilurins.

Quantitative Antifungal Activity

The antifungal efficacy of Oudemansins and strobilurins can be quantified by determining their Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values against various fungal pathogens. While extensive quantitative data is available for synthetic strobilurins, specific comparative data for Oudemansins is less prevalent in the literature, though their high potency is well-documented.

Table 2: Antifungal Activity of Selected Strobilurins

| Fungicide | Fungal Species | Parameter | Value (µg/mL) |

| Azoxystrobin | Fibroporia radiculosa | MIC | >20 |

| Azoxystrobin | Fibroporia radiculosa | IC50 | 12.2 |

| Pyraclostrobin | Fibroporia radiculosa | MIC | 26.3 |

| Pyraclostrobin | Fibroporia radiculosa | IC50 | 4.6 |

| Pyraclostrobin | Pyrenophora teres f. teres | EC50 | 0.015 |

| Pyraclostrobin | Pyrenophora teres f. maculata | EC50 | 0.024 |

| Kresoxim-methyl | Alternaria alternata | - | >80% biological efficacy |

| Trifloxystrobin | Alternaria solani | EC50 | 0.02-1.17 |

Table 3: Antifungal Activity of Oudemansins

| Compound | Fungal Species | Parameter | Value (µg/mL) |

| This compound A | Wide variety of filamentous fungi and yeasts | - | Potent activity reported, specific MIC/IC50 values are not widely available in comparative tables. |

| This compound B | Wide variety of saprophytic and phytopathogenic fungi | - | Potent activity at very low concentrations reported. |

| This compound X | Wide variety of filamentous fungi and yeasts | - | Potent activity reported. |

| Oudemansiella sp. extract | Cladosporium herbarum | Relative MIC | 10 (µg/µL) |

Experimental Protocols

Assay for Mitochondrial Complex III (Cytochrome bc1) Activity

This spectrophotometric assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

-

Isolated mitochondria or purified cytochrome bc1 complex

-

Decylubiquinol (DBH2) as a substrate

-

Cytochrome c (from bovine heart)

-

Potassium phosphate buffer (pH 7.4)

-

Antimycin A (as a specific inhibitor control)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and cytochrome c.

-

Add the mitochondrial preparation or purified enzyme to the reaction mixture.

-

Initiate the reaction by adding DBH2.

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

To determine the specific activity of Complex III, perform a parallel assay in the presence of Antimycin A, a known inhibitor of the Qi site of the cytochrome bc1 complex. The Antimycin A-sensitive rate represents the true Complex III activity.

-

To test the inhibitory effect of Oudemansins or strobilurins, pre-incubate the enzyme with the test compound before adding the substrate.

Fungal Growth Inhibition Assay (MIC Determination)

This assay determines the minimum concentration of a compound that inhibits the visible growth of a fungus.

Materials:

-

Fungal isolate of interest

-

Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth/Agar)

-

Test compound (this compound or strobilurin)

-

Solvent for the test compound (e.g., DMSO)

-

Sterile microplates or petri dishes

Procedure:

-

Prepare a serial dilution of the test compound in the growth medium.

-

Inoculate each well or plate with a standardized suspension of fungal spores or mycelial fragments.

-

Include positive (no compound) and negative (no fungus) controls.

-

Incubate the plates at an appropriate temperature for the specific fungus until growth is clearly visible in the positive control.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Fungal Signaling Pathways Affected by Strobilurins

Strobilurin fungicides can trigger cellular stress responses in fungi, leading to the activation of specific signaling pathways, primarily the Cell Wall Integrity (CWI) and the High Osmolarity Glycerol (HOG) pathways.

Caption: Fungal CWI and HOG signaling pathways activated in response to strobilurin-induced stress.

The activation of these pathways is a defense mechanism by the fungus to cope with cellular damage. However, in some cases, the hyper-activation of these pathways by certain fungicides can contribute to the fungicidal effect.

Resistance Mechanisms

The widespread use of strobilurin fungicides has led to the emergence of resistance in various fungal populations. The primary mechanism of resistance is a single point mutation in the cytochrome b gene, most commonly a glycine to alanine substitution at position 143 (G143A). This mutation reduces the binding affinity of strobilurins to the Qo site, thereby rendering the fungicide ineffective. Another resistance mechanism involves the increased expression of efflux pumps, which actively transport the fungicide out of the fungal cell.

Conclusion

Oudemansins and strobilurins are a fascinating and commercially important class of antifungal compounds. Their journey from discovery in woodland fungi to becoming mainstays in modern agriculture highlights the power of natural product research. A thorough understanding of their mechanism of action, the signaling pathways they influence, and the mechanisms of resistance is crucial for the development of new, more effective antifungal agents and for the implementation of sustainable disease management strategies. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working in this vital field.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Reconstruction of the High-Osmolarity Glycerol (HOG) Signaling Pathway from the Halophilic Fungus Wallemia ichthyophaga in Saccharomyces cerevisiae [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound A - Wikipedia [en.wikipedia.org]

- 5. Antibiotics from basidiomycetes. XVIII. Strobilurin C and this compound B, two new antifungal metabolites from Xerula species (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on Oudemansin's Mode of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies elucidating the mode of action of Oudemansin, a naturally occurring antifungal agent. The document summarizes key quantitative data, details essential experimental protocols, and visualizes the core mechanisms and workflows for researchers in mycology, biochemistry, and drug development.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound and its analogues are potent inhibitors of the mitochondrial respiratory chain.[1] The primary molecular target is the cytochrome bc1 complex , also known as Complex III.[2] This complex is a crucial component of the electron transport chain in fungi and other eukaryotes, responsible for transferring electrons from ubiquinol to cytochrome c and concurrently pumping protons across the inner mitochondrial membrane to generate the proton motive force for ATP synthesis.[2][3]

This compound belongs to the class of QoI (Quinone outside Inhibitors) . It binds to the Qo site of cytochrome b, one of the catalytic subunits of the cytochrome bc1 complex.[4] This binding event physically obstructs the oxidation of ubiquinol, thereby halting the electron flow to the Rieske iron-sulfur protein and cytochrome c1. The disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, cessation of ATP production, and ultimately, fungal cell death. This specific mode of action is shared with the well-known strobilurin class of agricultural fungicides.

Quantitative Bioactivity Data

Quantitative data on the inhibitory activity of this compound and its derivatives are essential for comparative analysis and structure-activity relationship (SAR) studies. While extensive datasets are not broadly available in publicly accessible literature, the following tables summarize reported minimum inhibitory concentrations (MICs) for crude extracts and IC50 values for related compounds, which serve as a benchmark for the potency of cytochrome bc1 inhibitors.

Table 1: Antifungal Activity of Oudemansiela sp. Extracts (Relative Minimum Inhibitory Concentration)

| Fungal Species | Ethyl Acetate Extract (µg/µl) | Chloroform Extract (µg/µl) |

| Cladosporium herbarum | 10 | 40 |

| Aspergillus niger | - | 40 |

Data extracted from a study on crude extracts of an Oudemansiela species, providing a qualitative indication of antifungal potential.

Table 2: Inhibitory Concentration (IC50) of Select Cytochrome bc1 Inhibitors

| Compound | Target Organism/Cell Line | IC50 |

| Inz-1 | Candida albicans (isolated mitochondria) | 8.0 µM |

| Inz-1 | Saccharomyces cerevisiae (isolated mitochondria) | 2.5 µM |

| Inz-5 | Candida albicans | 0.4 µM |

| Funiculosin | Saccharomyces cerevisiae (isolated bc1 complex) | ~10 nM |

| Funiculosin | Bovine (isolated bc1 complex) | ~10 nM |

| Ilicicolin H | Saccharomyces cerevisiae (isolated bc1 complex) | Stoichiometric |

| Antimycin | Saccharomyces cerevisiae (isolated bc1 complex) | Stoichiometric |

This table includes data for other known cytochrome bc1 inhibitors to provide context for the potency of compounds targeting this complex. Specific IC50 values for purified this compound against fungal mitochondria are not consistently reported in the reviewed literature, highlighting a gap for future research.

Key Experimental Protocols

The following protocols are foundational for studying the mode of action of this compound and other cytochrome bc1 inhibitors.

Isolation of Mitochondria

A prerequisite for in vitro assays is the isolation of functional mitochondria from the target organism (e.g., Saccharomyces cerevisiae, pathogenic fungi).

Protocol:

-

Cell Lysis: Harvest fungal cells and wash them in a suitable buffer. Disrupt the cell wall using enzymatic digestion (e.g., zymolyase) or mechanical methods (e.g., bead beating) in an isotonic mitochondrial isolation buffer.

-

Homogenization: Homogenize the resulting spheroplasts or disrupted cells gently to release the mitochondria.

-

Differential Centrifugation:

-

Perform a low-speed centrifugation (e.g., 1,500 x g) to pellet cell debris, nuclei, and unlysed cells.

-

Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 12,000 x g) to pellet the mitochondria.

-

-

Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Cytochrome bc1 Complex Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Protocol:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction buffer (e.g., 50 mM Tris, pH 8.0, 0.01% Dodecyl maltoside (DDM)). Add a known concentration of oxidized cytochrome c.

-

Inhibitor Addition: Add the desired concentration of this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO). Incubate for a short period if pre-incubation is required.

-

Initiation of Reaction: Initiate the reaction by adding a substrate, such as 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone (DBH2), a ubiquinol analogue.

-

Spectrophotometric Monitoring: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Data Analysis: Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance curve. Compare the rates in the presence and absence of the inhibitor to determine the percentage of inhibition and calculate the IC50 value.

Measurement of Mitochondrial Respiration

This assay assesses the overall impact of the inhibitor on mitochondrial function by measuring oxygen consumption.

Protocol:

-

Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in a specific respiration buffer.

-

Oxygen Electrode Calibration: Calibrate an oxygen electrode system (e.g., a Clark-type electrode or a high-resolution respirometer) according to the manufacturer's instructions.

-

Assay Procedure:

-

Add the mitochondrial suspension to the reaction chamber.

-

Add a respiratory substrate for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate).

-

Add ADP to stimulate state 3 respiration (active ATP synthesis).

-

Introduce this compound at various concentrations and record the change in the rate of oxygen consumption.

-

-

Data Analysis: Determine the rate of oxygen consumption before and after the addition of the inhibitor to quantify the inhibitory effect on mitochondrial respiration.

Visualizing Pathways and Workflows

This compound's Impact on the Electron Transport Chain

The following diagram illustrates the point of inhibition by this compound within the mitochondrial electron transport chain.

Caption: this compound inhibits the electron transport chain at the Qo site of Complex III.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of this compound.